Bis(tributyltin) maleate

Description

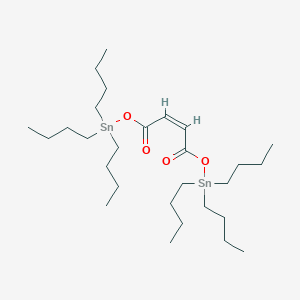

Structure

2D Structure

Properties

CAS No. |

14275-57-1 |

|---|---|

Molecular Formula |

C28H56O4Sn2 |

Molecular Weight |

694.2 g/mol |

IUPAC Name |

bis(tributylstannyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/b2-1-;;;;;;;; |

InChI Key |

YABTYYUIWFCMDW-DYNMZUSMSA-L |

SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)CCCC |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |

Other CAS No. |

14275-57-1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Bis Tributyltin Maleate

Overview of Organotin Synthesis Approaches

The synthesis of organotin compounds can be achieved through several established methods. The choice of a particular synthetic route often depends on the desired substitution pattern and the nature of the organic groups to be attached to the tin atom.

Alkylation Reactions of Tin(IV) Halides

A classical and widely employed method for the formation of tin-carbon bonds is the reaction of a tin(IV) halide, most commonly tin(IV) chloride (SnCl₄), with an organometallic reagent. wikipedia.orguu.nl Grignard reagents (RMgX) are frequently used for this purpose. wikipedia.org For instance, the synthesis of tetraalkyltin compounds can be accomplished by reacting SnCl₄ with an appropriate Grignard reagent. wikipedia.org

Redistribution reactions, also known as Kocheshkov comproportionation in the context of organotin chemistry, are crucial for producing organotin halides with a specific number of organic substituents. wikipedia.org These reactions involve the exchange of organic and halide groups between a tetraorganotin compound (R₄Sn) and a tin(IV) halide (SnX₄). wikipedia.org By controlling the stoichiometry of the reactants, it is possible to selectively synthesize triorganotin halides (R₃SnX), diorganotin dihalides (R₂SnX₂), and monoorganotin trihalides (RSnX₃). wikipedia.orggelest.com

Organoaluminum compounds can also serve as alkylating agents for tin(IV) halides. uu.nl This method provides an alternative to the use of Grignard reagents.

Direct Synthesis Routes for Organotin Compounds

The direct synthesis of organotin halides involves the reaction of metallic tin with an alkyl halide. acs.orgacs.orgthieme-connect.de This method, first reported by Frankland in 1849, offers a more direct pathway to organotin halides, bypassing the need for pre-formed organometallic reagents. thieme-connect.de The reactivity of the alkyl halide is a critical factor in this process, with alkyl iodides generally being more reactive than chlorides. wikipedia.org The reaction can be influenced by catalysts and reaction conditions. acs.orgthieme-connect.de

Targeted Synthesis of Bis(tributyltin) Maleate (B1232345)

The synthesis of bis(tributyltin) maleate specifically involves the formation of an ester linkage between two tributyltin moieties and a maleate backbone.

Condensation Reactions with Maleic Anhydride (B1165640) and Bis(tributyltin) Oxide Precursors

A primary and efficient method for the synthesis of this compound is the condensation reaction between bis(tributyltin) oxide ((Bu₃Sn)₂O) and maleic anhydride. rsc.orgacs.org Maleic anhydride, a cyclic anhydride with a reactive C=C double bond, readily reacts with the organotin oxide. researchgate.net This reaction typically proceeds with the opening of the anhydride ring and the formation of two ester bonds with the tributyltin groups, resulting in the desired this compound. The reaction is often carried out in a suitable solvent.

Exploration of Alternative Synthetic Routes for Organotin Maleates

While the condensation of bis(tributyltin) oxide with maleic anhydride is a common route, other synthetic strategies for organotin maleates have been explored. Research has been conducted on the synthesis of various trialkyl- and triaryl-tin maleates and methyl maleates. rsc.org Additionally, the reaction of dibutyltin (B87310) oxide with maleic acid has been shown to produce different forms of dibutyltin maleate. rsc.org Another approach involves the reaction of dialkyltin oxides with sulphomaleic anhydride to create dialkylstannyl derivatives. lookchem.com These alternative routes can provide access to a wider range of organotin maleate derivatives with varying structures and properties.

Characterization Techniques in Synthetic Organotin Chemistry

The confirmation of the structure and purity of newly synthesized organotin compounds, including this compound, relies on a suite of spectroscopic and analytical techniques.

Key Characterization Methods:

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide detailed information about the organic substituents attached to the tin atom. researchgate.netthescipub.com ¹¹⁹Sn NMR is particularly valuable for directly observing the tin center and its coordination environment. nih.gov |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify characteristic functional groups within the molecule. For organotin maleates, the stretching frequencies of the carbonyl (C=O) groups and the tin-oxygen (Sn-O) bonds are of particular interest. rsc.orgthescipub.comnih.gov |

| Mass Spectrometry (MS) | Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.govsciex.com |

| Elemental Analysis | This technique determines the percentage composition of elements (C, H, Sn, etc.) in the compound, which is compared with the calculated theoretical values to verify the empirical formula. thescipub.comnih.gov |

These techniques, often used in combination, provide a comprehensive characterization of the synthesized organotin compounds, ensuring their identity, structure, and purity. researchgate.netthescipub.comnih.gov

Spectroscopic Analysis in Structural Elucidation

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of both the tributyltin groups and the maleate ester linkage. The most significant bands are the asymmetric and symmetric carboxylate (COO⁻) stretching vibrations. The positions of these bands are indicative of the coordination state of the carboxylate group with the tin atom. The absence of a broad O-H stretching band (typically around 3000 cm⁻¹) confirms the consumption of the carboxylic acid reactant. The structures of various organotin maleates have been successfully discussed with reference to their infrared spectra. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to verify the carbon-hydrogen framework of the molecule.

¹H NMR: The spectrum shows characteristic signals for the protons of the butyl groups attached to the tin atom, typically appearing as complex multiplets in the aliphatic region. The vinylic protons of the maleate backbone appear as a singlet or a pair of doublets in the downfield region.

¹¹⁹Sn NMR: This technique is particularly useful for organotin compounds, providing direct information about the coordination environment of the tin nucleus. The chemical shift in the ¹¹⁹Sn NMR spectrum can help distinguish between different coordination numbers and geometries at the tin center. Studies on related dibutyltin maleate (DBTM) have utilized NMR for structural investigation. umweltbundesamt.at

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used to determine the molecular weight and fragmentation pattern of the compound. researchgate.net This technique is highly sensitive and can be used for both structural confirmation and quantitative analysis. researchgate.net

Table 2: Key Spectroscopic Data for the Characterization of Organotin Maleates

| Spectroscopic Technique | Observed Feature | Typical Range/Value | Interpretation |

| FTIR | ν(COO⁻) asymmetric | 1570-1650 cm⁻¹ | Stretching vibration of the carboxylate group, indicating ester formation. |

| FTIR | ν(COO⁻) symmetric | 1350-1440 cm⁻¹ | Stretching vibration of the carboxylate group. |

| FTIR | ν(Sn-C) | 500-600 cm⁻¹ | Stretching vibration of the tin-carbon bond. |

| ¹H NMR | Butyl protons (CH₃, CH₂, CH₂CH₂Sn) | 0.8 - 1.8 ppm | Signals corresponding to the various protons of the four-carbon alkyl chains. |

| ¹H NMR | Vinylic protons (-CH=CH-) | 6.0 - 7.0 ppm | Protons on the double bond of the maleate moiety. |

| ¹³C NMR | Carbonyl carbon (C=O) | 170 - 180 ppm | Carbon atom of the carboxylate group. |

Elemental and Compositional Determination

The elemental composition of this compound is confirmed through elemental analysis, which provides the weight percentage of elements like carbon, hydrogen, and tin. This data is compared against the theoretical values calculated from the molecular formula to verify the purity of the synthesized compound.

Furthermore, various analytical methods are employed for the quantitative determination of this compound in different products and environmental samples. These methods are crucial for quality control and regulatory compliance. samsung.comdeltathailand.com Analytical techniques for organotin compounds often involve a combination of chromatography for separation and atomic or mass spectrometry for detection and quantification. inchem.org

Table 3: Theoretical Elemental Composition of this compound (C₂₈H₅₆O₄Sn₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 28 | 336.28 | 48.45% |

| Hydrogen | H | 1.008 | 56 | 56.45 | 8.14% |

| Oxygen | O | 16.00 | 4 | 64.00 | 9.22% |

| Tin | Sn | 118.71 | 2 | 237.42 | 34.20% |

| Total | 694.15 | 100.00% |

Table 4: Analytical Methods for the Determination of this compound

| Analytical Method | Principle | Application | Reference |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Separation of volatile derivatives followed by mass-based detection. | Quantification in industrial products and materials. | samsung.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation in the liquid phase followed by highly specific mass detection. | Determination in food packaging materials. | researchgate.net |

| Inductively Coupled Plasma (ICP) Spectroscopy | Atomization and excitation of the sample in a plasma, followed by detection of emitted light or mass. | Elemental analysis, specifically for tin content in various materials. | samsung.com |

| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state. | Determination of total tin content. | inchem.org |

Advanced Applications of Bis Tributyltin Maleate in Polymer Science and Catalysis

Role as a Polymer Stabilization Agent

Organotin compounds, including Bis(tributyltin) maleate (B1232345), are crucial additives in the polymer industry, especially for enhancing the durability of materials like polyvinyl chloride (PVC). iyte.edu.trcore.ac.uk These stabilizers are essential for protecting polymers from degradation during high-temperature processing and throughout their service life. iyte.edu.tracs.org

Stabilization of Polymer Properties under Environmental Stress

Beyond thermal stabilization during processing, Bis(tributyltin) maleate contributes to the long-term durability of polymers under various environmental stresses, such as exposure to UV light and oxidation. atamankimya.com

UV Stability: While the primary role is often as a heat stabilizer, the maleate moiety can offer some degree of light stability. atamankimya.commade-in-china.com The prevention of polyene formation, which are chromophores that can be excited by UV light, indirectly contributes to better weather resistance.

Antioxidant Activity: The degradation of PVC is often accelerated by the presence of oxygen. iyte.edu.tr Organotin stabilizers can exhibit a secondary antioxidant effect by decomposing hydrogen peroxides that may form during thermo-oxidative degradation. iyte.edu.tr

The effectiveness of organotin stabilizers is often evaluated by their ability to maintain the color and mechanical integrity of the polymer after being subjected to heat aging.

Table 1: Representative Performance of Organotin Stabilizers in PVC

| Stabilizer Type | Heat Stability (Time to Discoloration at 190°C) | Transparency of Final Product |

|---|---|---|

| Dibutyltin (B87310) Maleate Type | Good to Excellent | Excellent |

| Dibutyltin Mercaptide Type | Excellent | Good to Excellent |

| Dioctyltin Maleate Type | Excellent | Excellent |

| Unstabilized PVC | Poor | Poor (Rapid Discoloration) |

This table provides a generalized comparison. The specific performance of this compound can vary based on formulation and processing conditions.

Catalytic Functions in Organic Synthesis

The tin centers in this compound can function as Lewis acids, making the compound a useful catalyst in various organic transformations. oup.comgelest.com This catalytic activity is central to its application in esterification and certain polymerization reactions.

Lewis Acidity and Catalytic Mechanisms

Lewis acidity in organotin compounds arises from the electron-deficient nature of the tin atom, which can accept electrons from donor molecules. oup.comgelest.com The electronegativity of the groups attached to the tin atom influences its Lewis acidity. gelest.com In this compound, the tin atoms are bonded to butyl groups and the maleate bridge.

The general mechanism for organotin-catalyzed reactions, such as esterification, involves the coordination of a reactant (e.g., the carbonyl oxygen of an ester or acid) to the tin center. gelest.comsemanticscholar.org This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. semanticscholar.org This activation facilitates reactions that might otherwise be slow or require harsher conditions. gelest.com The Lewis acidity of organotin compounds has been quantitatively evaluated, showing a correlation with their catalytic reactivity. oup.comoup.com

Influence on Reaction Kinetics and Selectivity in Organic Transformations

The use of this compound as a catalyst can significantly influence the speed and outcome of a chemical reaction.

Reaction Kinetics: The presence of the organotin catalyst generally increases the reaction rate. researchgate.netgoogleapis.com For example, in transesterification reactions, the catalytic activity of organotin compounds allows the reaction to proceed efficiently. google.comgoogleapis.com Kinetic studies on the ring-opening polymerization of ε-caprolactone using tributyltin derivatives have shown a first-order reaction model, with the rate constant dependent on the catalyst concentration. researchgate.net

Selectivity: Organotin catalysts can offer improved selectivity compared to more conventional catalysts. gelest.com In complex molecules with multiple reactive sites, the Lewis acidic tin center can coordinate selectively, directing the reaction to a specific functional group. This can reduce the formation of unwanted by-products. In some radical reactions, the presence of related compounds like bis(tributyltin) oxide has been shown to enhance the rate of cyclization of aminyl radicals, indicating an influence on the reaction pathway. rsc.org

Table 2: Catalytic Applications of Tributyltin Compounds

| Reaction Type | Catalyst Example | Substrates | Typical Conditions |

|---|---|---|---|

| Transesterification | Bis(tributyltin) oxide, Dibutyltin Maleate | Methyl methacrylate, Dimethylaminoethanol | 80-130°C |

| Polycondensation | Dibutyltin dilaurate | Isocyanates, Diols | Room to elevated temperature |

| Ring-Opening Polymerization | Tributyltin n-butoxide | ε-caprolactone | Isothermal or non-isothermal heating |

| Transesterification | This compound | Methyl cyanoacetate, Alcohols | ~130°C |

This table showcases representative examples of reactions catalyzed by tributyltin compounds, including maleate derivatives.

Environmental Chemistry and Transformation of Bis Tributyltin Maleate Analogues

Degradation Pathways and Mechanisms

The degradation of TBT compounds proceeds through two main pathways: biotic processes mediated by living organisms and abiotic processes driven by physical and chemical factors. Biotic degradation is widely considered the most significant pathway for the decomposition of TBT in the environment. researchgate.netpublications.gc.ca

Biotic degradation, or biodegradation, involves the metabolic breakdown of TBT by various microorganisms. mst.dkresearchgate.net This process is crucial in reducing the toxicity of these compounds, as the resulting metabolites are generally less harmful. researchgate.netwitpress.com The breakdown is a progressive oxidative debutylation, splitting the carbon-tin bond. mst.dkwho.int

A diverse range of microorganisms, including bacteria, fungi, and microalgae, have demonstrated the ability to metabolize TBT compounds. researchgate.netmst.dkresearchgate.net This metabolic capability is a key detoxification mechanism. nih.gov The process involves the sequential removal of butyl groups from the tin atom. nih.govresearchgate.net Some bacteria possess plasmids or genomic genes that confer the ability to transform TBT, potentially using it as a carbon source. researchgate.net

Several microbial species have been identified as capable of degrading TBT. For instance, the bacterium Moraxella osloensis, isolated from contaminated river sediments, has shown significant TBT degradation capabilities. nih.gov Other bacteria, such as Enterobacter cloacae, have also been studied for their role in TBT biodegradation. nih.gov Fungi are also known to contribute to this process. researchgate.netnih.gov Microalgae, like Chlorella sorokiniana, can not only remove TBT from water but also absorb and degrade it intracellularly. witpress.com

Table 1: Examples of Microorganisms Involved in Tributyltin (TBT) Degradation

| Microorganism Type | Species/Group | Reference |

|---|---|---|

| Bacteria | Moraxella osloensis | nih.gov |

| Bacteria | Enterobacter cloacae | nih.gov |

| Bacteria | Altermonas sp. | nih.gov |

| Bacteria | Gram-negative bacteria | nih.gov |

| Fungi | Various strains | researchgate.netnih.goveuropa.eu |

| Microalgae | Chlorella sorokiniana | witpress.com |

The biotic degradation of tributyltin (TBT) is a stepwise process that results in progressively less toxic compounds. researchgate.netresearchgate.net The primary pathway is a sequential dealkylation (or debutylation), where butyl groups are removed one by one. researchgate.net

The initial degradation product of TBT is dibutyltin (B87310) (DBT). researchgate.netnih.govnih.gov DBT is then further degraded to monobutyltin (B1198712) (MBT). witpress.comresearchgate.netnih.govnih.gov The final product of this degradation cascade is inorganic tin. researchgate.netresearchgate.netresearchgate.net The toxicity of these organotin compounds decreases with the number of alkyl groups, following the order: TBT > DBT > MBT > inorganic tin. researchgate.net In some cases, methylation of organotin compounds by chemical or biological means can also occur, potentially leading to fully substituted and volatile tin compounds, though the significance of this pathway is not fully understood. mst.dk

Table 2: Degradation Products of Tributyltin (TBT)

| Parent Compound | Primary Intermediate | Secondary Intermediate | Final Product | Reference |

|---|

Studies have confirmed the presence of these degradation products in various environmental compartments and laboratory experiments. For example, in cultures of Chlorella sorokiniana, the appearance of intracellular DBT and MBT was observed following TBT exposure. witpress.com Similarly, analysis of tissues from organisms exposed to TBT often reveals the presence of both TBT and its metabolite, DBT. nih.gov

While biotic degradation is the primary route, abiotic processes also contribute to the transformation of TBT compounds in the environment. mst.dk These processes are primarily physicochemical and include photolysis (photodegradation) and hydrolysis. mst.dkwho.int

Photodegradation involves the breakdown of TBT by ultraviolet (UV) light. who.int This process has been demonstrated in both laboratory and field experiments, leading to the formation of DBT derivatives. mst.dk However, the importance of photolysis in natural waters can vary considerably depending on environmental conditions such as water turbidity, light intensity, and the presence of photosensitizing substances. mst.dk

Hydrolysis, the cleavage of chemical bonds by reaction with water, is another potential abiotic degradation pathway. However, for TBT compounds, hydrolysis is generally slow under typical environmental pH conditions and is considered significant only under extreme pH levels. mst.dkwho.int Therefore, it is often considered a minor degradation pathway in most aquatic environments. who.int

The rate at which TBT compounds degrade in the environment is influenced by a multitude of biotic and abiotic factors. researchgate.netinchem.org These factors can affect the activity of degrading microorganisms and the efficiency of abiotic processes.

Key environmental conditions that impact biodegradation include:

Temperature : Affects microbial metabolic rates. researchgate.netwho.intinchem.org

Oxygenation : TBT degradation can occur under both aerobic and anaerobic conditions, though rates may differ. mst.dkinchem.org

pH : Influences microbial activity and the chemical speciation of tin compounds. researchgate.netwho.intinchem.org

Nutrients : The presence of mineral elements and easily biodegradable organic substances for co-metabolism can enhance microbial degradation. who.intnih.govinchem.org However, excessive nutrient concentrations can sometimes inhibit the process. nih.gov

Microbial Community : The nature, density, and adaptation capacity of the indigenous microflora are critical. researchgate.netwho.intinchem.org

Bioavailability : The degradation process depends on the TBT concentration being below the inhibitory threshold for microorganisms and on its availability to them. researchgate.netinchem.org Adsorption to particles can reduce bioavailability. researchgate.net

For abiotic degradation, factors such as light exposure (for photolysis) and water pH (for hydrolysis) are determinant. researchgate.net

Table 3: Factors Affecting Tributyltin (TBT) Degradation Rates

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Biotic Factors | ||

| Microbial Population | Nature, density, and adaptation of microbial communities are crucial. | researchgate.netinchem.org |

| Nutrients/Organic Matter | Presence can enhance co-metabolism, but excess can be inhibitory. | researchgate.netnih.gov |

| Bioavailability | Adsorption to sediment reduces availability for microbial attack. | researchgate.netresearchgate.net |

| Abiotic Factors | ||

| Temperature | Influences the rate of both biotic and abiotic reactions. | mst.dkresearchgate.netinchem.org |

| pH | Affects hydrolysis rates and microbial activity. | researchgate.netwho.intinchem.org |

| Light | Essential for photodegradation. | mst.dkresearchgate.net |

| Salinity | Affects TBT speciation and microbial communities. | mst.dkresearchgate.net |

Biotic Degradation Processes

Environmental Distribution and Speciation Dynamics

Upon entering the aquatic environment, TBT compounds are subject to partitioning between the water column, suspended particles, and sediment. mst.dk Due to their lipophilic and hydrophobic properties, TBT compounds have a strong tendency to adsorb onto particulate matter. mst.dkwho.intfrontiersin.org This adsorption is a key process, with estimates suggesting that a significant percentage of TBT introduced into water becomes bound to particles. mst.dkwho.int These particles can then settle, leading to the accumulation of TBT in sediments, which act as a major sink for these compounds. nih.govfrontiersin.org Studies have shown that a large fraction of TBT can be recovered in sediment within weeks of contamination. nih.gov The persistence of TBT is generally higher in sediment compared to the water column. publications.gc.ca

The speciation of TBT, meaning the specific chemical form in which it exists, is dynamic and influenced by environmental conditions like pH and salinity. nih.gov In water, TBT compounds can exist in different forms, which affects their solubility, toxicity, and bioavailability. Most industrial organotin chemicals are converted to their respective organotin cations in natural waters. scbt.com

The distribution of TBT and its degradation products (DBT and MBT) is widespread in contaminated environments, particularly in areas with high shipping traffic. frontiersin.orggnest.org Monitoring studies have detected these compounds in all environmental compartments: water, sediment, and biota. frontiersin.org The relative abundance of TBT, DBT, and MBT can provide insights into the extent and recency of contamination, as well as the ongoing degradation processes. gnest.org For example, a higher ratio of DBT and MBT to TBT may indicate that degradation is actively occurring. scispace.com

Bioaccumulation Mechanisms in Environmental Organisms

Bioaccumulation refers to the process by which organisms absorb a substance at a rate faster than that at which the substance is lost. Due to their lipophilic (fat-soluble) nature, bis(tributyltin) maleate (B1232345) analogues exhibit a high potential for bioaccumulation in aquatic life. who.intwikipedia.org

Mechanisms: Aquatic organisms can accumulate TBT through two primary pathways: direct uptake from the surrounding water, primarily across the gills (bioconcentration), and uptake through the consumption of contaminated food (biomagnification). u-tokyo.ac.jp Once absorbed, the high fat solubility of TBT compounds facilitates their storage in the tissues of organisms such as molluscs, oysters, and fish. wikipedia.orgtandfonline.com The concentration of TBT in organisms has been shown to relate positively to the concentration in the surrounding sediment, which acts as a source of exposure. tandfonline.com While TBT readily accumulates in organisms at the bottom of the food chain, some studies suggest that, unlike other persistent pollutants, it does not consistently biomagnify at higher trophic levels. wikipedia.orgu-tokyo.ac.jp However, other related organotins, like triphenyltin (B1233371) (TPT), have been observed to bioaccumulate through the food web. u-tokyo.ac.jp

The extent of bioaccumulation is often expressed using the Bioconcentration Factor (BCF), which compares the concentration of a chemical in an organism to the concentration in the surrounding water, and the Biota-Sediment Accumulation Factor (BSAF), which relates the concentration in the organism to that in the sediment.

| Factor | Value | Organism | Reference |

|---|---|---|---|

| BCF (relative to water) | > 50,000 | Oysters | tandfonline.com |

| BCF (relative to water) | > 30,000 | Mussels | tandfonline.com |

| BCF (in liver tissue) | 5,012 | Round Crucian Carp | cdc.gov |

| BSAF (dry weight basis) | 0.09 - 0.21 | Heart Urchin (Echinocardium cordatum) | bohrium.com |

Transport Pathways in Aquatic Systems

The movement and distribution of bis(tributyltin) maleate analogues in aquatic environments are largely dictated by their physical and chemical properties, particularly their low water solubility and high affinity for particles. who.int

Pathways: Upon release into the aquatic environment, TBT compounds readily adsorb onto suspended particulate matter (SPM) and organic matter in the water column. dergipark.org.tru-tokyo.ac.jp This association with particles is a primary mechanism for their transport. These contaminated particles are eventually deposited into the sediment, which becomes the main environmental reservoir for TBT. u-tokyo.ac.jpcdc.govospar.org

Although sediments act as a sink, they are also a source for further transport. The reversibility of TBT adsorption means that resuspension of bottom sediments can re-introduce the compounds into the water column, making them available for further transport and biological uptake. nih.gov Evidence confirms the long-range transport of organotin compounds, likely bound to particulate matter, into deep-sea environments far from their original source. nih.gov This indicates that TBT pollution is not merely a localized issue in harbors and marinas but can be distributed over vast marine areas. who.intnih.gov

Analytical Methodologies for the Determination of Bis Tributyltin Maleate and Its Metabolites

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of organotin compounds is the effective extraction of the target analytes from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample (e.g., water, sediment, or biological tissue) and the specific organotin species being analyzed.

The extraction process must be tailored to the specific matrix to ensure efficient recovery of bis(tributyltin) maleate (B1232345) and its degradation products. For aqueous samples, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). acs.org In LLE, a non-polar solvent, often in the presence of a complexing agent like tropolone (B20159), is used to extract the organotin compounds from the water phase. scispace.commdpi.com SPE offers an alternative by using a solid sorbent to adsorb the analytes from the water sample, which are then eluted with a small volume of an organic solvent. acs.orgpjoes.com This technique can provide higher pre-concentration factors, which is essential for detecting the trace levels of organotins often found in environmental waters. researchgate.net

For solid matrices such as sediment and soil, the extraction is more challenging due to the strong binding of organotin compounds to the particulate matter. mdpi.com Accelerated solvent extraction (ASE), which utilizes elevated temperatures and pressures, has been shown to be an effective method for extracting organotins from these complex matrices. acs.org Another common approach involves leaching the sample with an acidic methanol (B129727) mixture, followed by extraction with a non-polar solvent. scispace.com Ultrasonic agitation can be employed to enhance the extraction efficiency from sediment samples. scispace.com For biological tissues, a solvent mixture of hexane, acetic acid, and tropolone is often used for extraction, followed by sonication and centrifugation to separate the extract from the tissue matrix. epa.gov

Table 1: Common Extraction Techniques for Organotin Compounds

| Matrix | Extraction Technique | Key Parameters |

|---|---|---|

| Water | Liquid-Liquid Extraction (LLE) | Use of non-polar solvents (e.g., hexane, dichloromethane) with a complexing agent (e.g., tropolone). scispace.comresearchgate.net |

| Water | Solid-Phase Extraction (SPE) | C18 or other suitable cartridges for analyte pre-concentration. acs.orgpjoes.com |

| Sediment/Soil | Accelerated Solvent Extraction (ASE) | Methanolic mixture of sodium acetate (B1210297) and acetic acid at elevated temperature and pressure. acs.org |

| Sediment/Soil | Acid Leaching/Sonication | Extraction with an acid-methanol mixture, often enhanced by ultrasonication. scispace.com |

Ionic organotin compounds like the tributyltin cation and its metabolites are not sufficiently volatile or thermally stable for direct analysis by gas chromatography (GC). researchgate.net Therefore, a derivatization step is essential to convert them into more volatile and less polar forms. researchgate.net This is a critical step, as incomplete derivatization can lead to an underestimation of the organotin content in a sample.

The most common derivatization techniques are hydride generation and alkylation.

Hydride Generation : This technique involves the reaction of the organotin compounds with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to form their corresponding volatile hydrides (e.g., tributyltin hydride). nih.govsjp.ac.lk This reaction can be performed directly in the sample or in the injection port of the gas chromatograph. nih.gov Hydride generation is a well-established method that offers good sensitivity. rsc.org

Alkylation : This is the most widely used derivatization method for organotin analysis. It involves the addition of an alkyl group to the tin atom, forming a more stable and volatile tetra-alkyltin compound. This is typically achieved using Grignard reagents (e.g., methylmagnesium bromide, pentylmagnesium bromide) or sodium tetraethylborate (NaBEt₄). labrulez.comnih.gov The choice of alkylating agent can influence the volatility and chromatographic behavior of the resulting derivatives. nih.gov For instance, pentylation with pentylmagnesium bromide has been shown to be an effective choice for a range of organotin compounds. nih.gov NaBEt₄ is often favored for aqueous samples as it allows for in-situ derivatization and simultaneous extraction into an organic solvent. labrulez.com

Table 2: Comparison of Common Derivatization Reagents

| Derivatization Reagent | Target Analytes | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ionic Organotins | Can be performed online; quantitative conversion. nih.gov | Hydrides can be unstable. |

| Grignard Reagents (e.g., Pentylmagnesium Bromide) | Wide range of organotins | Forms very stable derivatives; high derivatization yields and reproducibility. | Reagents are sensitive to water and require careful handling. researchgate.net |

Chromatographic and Spectrometric Approaches

Following sample preparation and derivatization, the derivatized organotin compounds are separated and quantified using chromatographic and spectrometric techniques. Gas chromatography coupled with various detectors is the most common approach due to its high resolving power. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of organotin compounds. nih.gov When coupled with hydride generation, it provides a sensitive and selective method for the determination of tributyltin. nih.gov The gas chromatograph separates the volatile tributyltin hydride from other compounds in the sample extract based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The mass spectrometer then detects the separated compound, providing both qualitative (mass spectrum) and quantitative (peak area) information. The characteristic isotopic pattern of tin allows for confident identification of tin-containing species. nih.gov This method has been successfully applied to determine residual bis(tributyltin) oxide in various samples with detection limits in the parts-per-million (ppm) range. nih.gov

Atomic Absorption Spectrometry (AAS) is another well-established detection technique for organotin analysis, often coupled with hydride generation. rsc.org In this method, after the organotin compounds are converted to their volatile hydrides, they are atomized in a heated quartz tube. rsc.org The tin atoms then absorb light at a specific wavelength, and the amount of light absorbed is proportional to the concentration of tin in the sample. This technique offers good sensitivity, with detection limits reported in the nanogram per milliliter (ng/mL) range for tin. rsc.orgrsc.org For the analysis of organotin compounds where the organic groups are butyl or phenyl, a pre-treatment step, such as reaction with bromine, may be necessary to break the tin-carbon bond, as the corresponding alkyl or aryl tin hydrides may have low volatility. rsc.org

Beyond GC-MS and AAS, several other advanced analytical techniques are employed for the speciation and quantification of organotin compounds.

High-Performance Liquid Chromatography (HPLC) : HPLC offers the advantage of analyzing organotin compounds without the need for derivatization. nih.gov It is often coupled with sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS) for elemental speciation. HPLC-ICP-MS can quantify multiple organotin species in a single run with low detection limits.

Gas Chromatography with other detectors : Besides MS and AAS, GC can be coupled with other detectors for organotin analysis. The Flame Photometric Detector (FPD) is sensitive to tin and is a common choice. scispace.com The Pulsed Flame Photometric Detector (PFPD) and Atomic Emission Detector (AED) also offer high sensitivity and selectivity for tin compounds. pjoes.com

Stir Bar Sorptive Extraction (SBSE) : This is a solventless sample preparation technique that has been used for the analysis of tributyltin at very low concentrations. nih.gov It involves the extraction of analytes onto a magnetic stir bar coated with a polydimethylsiloxane (B3030410) (PDMS) phase, followed by thermal desorption and GC-MS analysis. labrulez.comnih.gov This method can achieve detection limits at the picogram per liter (pg/L) level. labrulez.comnih.gov

Two-Dimensional Gas Chromatography (GC-GC) : For complex samples where matrix interferences are a significant issue, two-dimensional GC can provide enhanced separation and selectivity, allowing for the accurate quantification of TBT at ultra-trace levels. nih.gov

Quantitative Analysis and Quality Assurance in Organotin Trace Determination

The accurate quantification of organotin compounds, such as bis(tributyltin) maleate, at trace levels in environmental and biological matrices is a significant analytical challenge. Due to their toxicity at very low concentrations, highly sensitive and reliable analytical methods are imperative. sciex.com Quality assurance and quality control (QA/QC) are fundamental components of the analytical process, ensuring the data generated is accurate, precise, and defensible. epa.gov This involves rigorous procedures for calibration, standardization, and method validation, often confirmed through inter-laboratory comparisons.

Calibration and Internal Standardization Methodologies

Quantitative analysis of tributyltin (TBT), the active moiety in this compound, relies on establishing a precise relationship between the analytical signal and the concentration of the analyte. This is achieved through carefully planned calibration strategies.

Calibration: External calibration is a common approach where a series of standard solutions containing known concentrations of the target analyte are analyzed to generate a calibration curve. nih.gov For TBT analysis, methods such as gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) have demonstrated excellent linearity over specific concentration ranges. For instance, a validated method for TBT in water showed a linear range from 50 pg/L to 4 ng/L. nih.gov Another study using stir bar sorptive extraction followed by liquid chromatography-tandem mass spectrometry (SD-LC-MS/MS) reported a high determination coefficient (R²) of over 0.990. nih.gov

Key parameters for a successful calibration include:

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Sensitivity: The slope of the calibration curve, which indicates the change in analytical response for a unit change in concentration.

Internal Standardization: To correct for variations in sample preparation, injection volume, and instrument response, an internal standard (IS) is often employed. epa.gov An IS is a compound with similar chemical and physical properties to the analyte, which is added at a constant concentration to all samples, standards, and blanks. The ratio of the analyte signal to the IS signal is then plotted against the analyte concentration to create the calibration curve.

Commonly used internal standards for TBT analysis include:

Tripropyltin (TPrT) chloride nih.gov

Tripentyltin chloride nih.gov

Deuterated tributyltin (TBT-d27) gov.bc.ca

Tri-n-propyltin chloride nih.gov

The use of an isotopically labeled standard, such as TBT-d27, is considered the most accurate approach (isotope dilution mass spectrometry, IDMS), as it behaves almost identically to the native analyte during extraction, derivatization, and analysis, effectively compensating for matrix effects and procedural losses. gov.bc.caresearchgate.net

| Analytical Method | Matrix | Linear Range | Determination Coefficient (R²) | Internal Standard | Reference |

|---|---|---|---|---|---|

| GC-GC-MS/MS | Water | 50 pg/L - 4 ng/L | Not Specified | Not Specified | nih.gov |

| SBSE-SD-LC-MS/MS | Seawater | Not Specified | > 0.990 | Tri-n-propyltin chloride, Tripentyltin chloride | nih.gov |

| GC/MS | Coastal Water | 2 - 80 ng/L | Not Specified | Tripropyltin (TPrT) chloride | nih.gov |

| LC-MS/MS | Apple, Potato | 2 - 100 µg/kg | Not Specified | Triphenyl phosphate | sciex.com |

| LC-MS/MS | Seawater | 50 - 2000 ng/L | Not Specified | Triphenyl phosphate | sciex.com |

Inter-laboratory Comparison Studies and Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov It involves evaluating specific performance characteristics to ensure the method is reliable, accurate, and precise. Inter-laboratory comparison studies, also known as proficiency testing, are a crucial component of external quality control, allowing laboratories to assess their performance against others and ensuring the comparability of results. arpat.toscana.itnist.gov

Method Validation Parameters: Key performance characteristics evaluated during method validation for organotin analysis include:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical instrument. For TBT in seawater, an LOD of 0.8 ng/L has been achieved. nih.gov A highly sensitive two-dimensional heart-cut GC method reported an even lower LOD of 11 pg/L. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. An LOQ of 2.5 ng/L was reported for TBT in seawater. nih.gov European Union directives for surface waters have pushed for LOQs as low as 60 pg/L. nih.govresearchgate.net

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (%RSD). Precision for TBT analysis has been reported to be lower than 16% and 20% at the ng/L and pg/L levels, respectively. nih.govnih.gov

Accuracy (Trueness): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is often assessed by analyzing Certified Reference Materials (CRMs) or through recovery studies on spiked samples. pjoes.com Mean recoveries for TBT are often in the range of 92% to 102%. nih.gov

Recovery: The percentage of the true concentration of a substance recovered during the analytical procedure. For TBT in spiked water, recoveries of 65% have been reported, while in sediments and mussel tissues using CRMs, quantitative recoveries have been achieved. pjoes.com

Inter-laboratory Studies and Certified Reference Materials (CRMs): Participation in inter-laboratory comparison studies is essential for validating analytical methods and demonstrating a laboratory's competence. arpat.toscana.it These studies involve the analysis of a common sample by multiple laboratories, and the results are compared to a reference value.

The use of CRMs is fundamental for assessing the accuracy of a method. CRMs are materials with a well-characterized and certified concentration of the analyte. pjoes.com Examples of CRMs used in organotin analysis include freeze-dried coastal sediment (BCR-462) and freeze-dried mussel tissue (ERM-CE 477). pjoes.com By analyzing these materials, laboratories can verify the accuracy of their entire analytical procedure, from extraction to final determination. pjoes.comnih.gov

| Analytical Method | Matrix | LOD | LOQ | Precision (%RSD) | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| GC-GC-MS/MS | Water | 11 pg/L | ~60 pg/L | <20% at 200 pg/L | Not Specified | nih.gov |

| SBSE-SD-LC-MS/MS | Seawater | 0.8 ng/L | 2.5 ng/L | <16% | 92 - 102 | nih.gov |

| GC-FPD | Spiked Water (SPE) | Not Specified | Not Specified | Not Specified | 65 | pjoes.com |

| LPGC/MS/MS | Water | 0.1 - 9.6 ng/L | Not Specified | <18% | 86 - 108 | nih.gov |

| LPGC/MS/MS | Sediments & Mussels | 0.03 - 6.10 µg/kg | Not Specified | <18% | 78 - 110 | nih.gov |

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying Bis(tributyltin) maleate in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for detecting organotin compounds. Sample preparation should include derivatization (e.g., with sodium tetraethylborate) to enhance volatility. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended for isolating the compound from aqueous matrices. Ensure calibration curves are validated with certified reference materials (CRMs) to address matrix effects. Reporting should follow the "Materials and Methods" guidelines for reproducibility, as outlined in academic journal standards .

Q. What regulatory frameworks apply to this compound in laboratory research?

- Methodological Answer : this compound falls under organotin compound restrictions per the Rotterdam Convention and national regulations (e.g., U.S. EPA). Researchers must comply with toxicity classification protocols (e.g., CAS 4027-18-3) and adhere to safe handling/disposal practices. Document compliance in the "Ethical Standards" section of manuscripts, citing relevant regulatory texts (e.g., PIC Circular X and toxicity classifications ).

Q. How should toxicity assessment protocols for this compound be designed in aquatic models?

- Methodological Answer : Use standardized test organisms like Daphnia magna or zebrafish (Danio rerio), following OECD guidelines. Include controls for vehicle solvents (e.g., DMSO) and replicate tanks to account for environmental variability. Measure endpoints such as LC50, bioaccumulation factors, and histological changes. Reference experimental designs from published in vivo studies for consistency .

Advanced Research Questions

Q. How can contradictory data on this compound’s endocrine-disrupting effects be resolved across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., exposure duration, species-specific sensitivity). Use multivariate statistical tools (e.g., principal component analysis) to isolate factors like water pH or organic carbon content. Cross-validate findings with in vitro assays (e.g., receptor-binding studies) to confirm mechanistic hypotheses. Discuss discrepancies in the "Results" and "Discussion" sections by comparing data trends with prior literature .

Q. What experimental design considerations are critical for studying sublethal effects of this compound in marine ecosystems?

- Methodological Answer : Employ mesocosm experiments to simulate natural conditions, including sediment interactions and microbial communities. Use sublethal concentrations (e.g., 1–10 ng/L) to assess chronic effects on growth, reproduction, and immune response. Integrate omics approaches (e.g., transcriptomics) to identify molecular pathways. Ensure detailed documentation of tank replicates and chemical concentrations, as exemplified in zebrafish exposure studies .

Q. What novel synthesis or degradation methods are being explored to mitigate this compound’s environmental persistence?

- Methodological Answer : Investigate advanced oxidation processes (AOPs) like UV/H2O2 or photocatalytic degradation using TiO2 nanoparticles. Characterize degradation byproducts via LC-QTOF-MS to ensure no secondary toxicity. For synthesis, explore green chemistry approaches (e.g., solvent-free reactions) to reduce hazardous waste. Publish full experimental details in "Supporting Information" to enable replication .

Data Analysis and Reporting

Q. How should researchers address variability in this compound recovery rates during extraction?

- Methodological Answer : Perform spike-and-recovery experiments across multiple matrices (e.g., seawater, sediment) to quantify extraction efficiency. Use internal standards (e.g., deuterated tributyltin) to correct for losses. Report recovery rates and limits of detection (LOD) in tabular format, adhering to journal guidelines for data presentation .

Q. What strategies ensure robust statistical interpretation of low-dose this compound exposure data?

- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) if data normality assumptions are violated. Use Bayesian statistics to model dose-response relationships with uncertainty intervals. For longitudinal studies, employ mixed-effects models to account for repeated measurements. Contextualize findings using prior ecotoxicological datasets .

Ethical and Compliance Considerations

Q. How do international regulations impact field studies involving this compound?

- Methodological Answer : Obtain permits for environmental sampling in regulated zones (e.g., near marine protected areas). Follow PIC Circular X restrictions on organotin use in antifouling paints . Disclose compliance in the "Acknowledgments" or "Ethics Statement" section, including funding sources and conflict of interest declarations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.